molecular formula C9H9N3O B6165284 3-ethoxy-1,2,4-benzotriazine CAS No. 24478-28-2

3-ethoxy-1,2,4-benzotriazine

Cat. No.: B6165284
CAS No.: 24478-28-2
M. Wt: 175.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethoxy-1,2,4-benzotriazine is a heterocyclic compound that belongs to the benzotriazine family. Benzotriazines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis. The structure of this compound consists of a benzene ring fused to a triazine ring with an ethoxy group attached to the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-1,2,4-benzotriazine can be achieved through several methods. One common approach involves the cyclization of N-(2-aminoaryl)hydrazides. This method starts with the synthesis of aryl hydrazide, followed by the reduction of the nitro group using tin in acetic acid. The resulting intermediate undergoes intramolecular cyclization to form 1,4-dihydrobenzotriazines, which are then oxidized to yield 1,2,4-benzotriazines .

Another method involves the coupling of 2-iodoaryl amides with N-Boc-protected hydrazine in the presence of copper(I) iodide as a catalyst and pyrrole-2-carboxylic acid as the ligand. The resulting azo compounds are treated with trifluoroacetic acid to give 1,2,4-benzotriazines in excellent yields .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-1,2,4-benzotriazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzotriazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amines derived from the reduction of the triazine ring.

    Substitution: Substituted benzotriazines with various functional groups.

Scientific Research Applications

3-ethoxy-1,2,4-benzotriazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-ethoxy-1,2,4-benzotriazine involves its interaction with specific molecular targets and pathways. For example, some benzotriazine derivatives are known to act as hypoxia-activated prodrugs. Under hypoxic conditions, these compounds undergo bioreduction to generate cytotoxic radicals that cause oxidative damage to cancer cells . The molecular targets include hypoxia-inducible factor-1 (HIF-1) and related pathways involved in glucose metabolism, angiogenesis, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ethoxy-1,2,4-benzotriazine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and ability to interact with specific biological targets, making it a valuable compound for further research and development.

Properties

CAS No.

24478-28-2

Molecular Formula

C9H9N3O

Molecular Weight

175.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.